molecular formula C10H4F3KN2O3 B2463210 Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 2007917-47-5

Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B2463210
CAS RN: 2007917-47-5
M. Wt: 296.247
InChI Key: ZZZURGHZHNKJPF-UHFFFAOYSA-M
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Description

Potassium [4-fluoro-3-(trifluoromethyl)phenyl]trifluoroborate is a related compound . It’s a solid at room temperature and has a molecular weight of 270 .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, trifluoromethylation is a common process in the synthesis of related compounds . Potassium phenyltrifluoroborate is used as a cross-coupling reagent with a wide range of aromatic bromides and chlorides to form polysubstituted biaryls .


Molecular Structure Analysis

The molecular structure of a related compound, Potassium [4-fluoro-3-(trifluoromethyl)phenyl]trifluoroborate, has been reported . The InChI code is 1S/C7H3BF7.K/c9-6-2-1-4 (8 (13,14)15)3-5 (6)7 (10,11)12;/h1-3H;/q-1;+1 .


Physical And Chemical Properties Analysis

Potassium [4-fluoro-3-(trifluoromethyl)phenyl]trifluoroborate is a solid at room temperature . Its molecular weight is 270 .

Scientific Research Applications

Spectral and Quantum Chemical Analysis

  • Spectral Analysis : Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate derivatives show significant spectral properties. For instance, 2-R-5-phenyl-1,3,4-oxadiazoles, which are structurally similar, exhibit notable absorption and fluorescence spectra changes in acidic media due to the formation of conjugate acids. Quantum chemical calculations predict dominant forms of these acids and their emission peaks, which align well with experimental data (Gaenko et al., 2006).

  • Chemical Shift Analysis in NMR Spectroscopy : Chemical shift analysis of similar compounds, 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones/thiones, provides detailed insights into the electronic structure and substituent effects. The study involves correlating the substituent-induced chemical shifts with various substituent constants, revealing intricate electronic interactions within the molecule (Kara, 2015).

Material Science and Bioactivity

  • Characterization of Energetic Materials : Certain bi-oxadiazole derivatives featuring the trifluoromethyl group, structurally related to this compound, have been synthesized and characterized for their potential in energetic materials. The study explores the suitability of these compounds in explosive and propulsive applications through quantum chemical calculations (Kettner et al., 2015).

  • Photoluminescence and Electroluminescence in OLEDs : Derivatives with 1,3,4-oxadiazole/1,3,4-thiadiazole show significant potential in OLEDs (Organic Light Emitting Diodes) due to their photoluminescence and electroluminescence properties. These compounds exhibit high electron mobility and impressive performance in OLEDs, suggesting their suitability for advanced display technologies (Jing et al., 2017).

Biochemical and Pharmacological Research

  • Antimicrobial Properties : Some 1,3,4-oxadiazole derivatives display valuable biological effects such as antimicrobial activities. The synthesis and structure elucidation of these derivatives, along with their biological screening, highlight their potential in developing new antibacterial and antifungal agents (Jafari et al., 2017).

  • Insecticidal Activity and SAR Analysis : Anthranilic diamide analogues containing 1,2,4-oxadiazole rings have been synthesized and evaluated for their insecticidal activities. These compounds exhibit high mortality rates against certain pests, with potential as leading compounds for further structural optimization. The structure-activity relationships (SARs) and comparative molecular field analysis (CoMFA) provide insights into the molecular basis of the observed insecticidal activities (Liu et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, Potassium (trifluoromethyl)trifluoroborate, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate” are not available, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that research into trifluoromethyl-containing compounds will continue to be a significant area of study.

properties

IUPAC Name

potassium;3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3.K/c11-10(12,13)6-3-1-5(2-4-6)7-14-8(9(16)17)18-15-7;/h1-4H,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZURGHZHNKJPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])C(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3KN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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